2-((2-Hydroxyethyl)amino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid
Description
2-((2-Hydroxyethyl)amino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid is a structurally complex derivative of butanoic acid. Its core structure features:
This compound is hypothesized to exhibit unique physicochemical properties due to its dual amine functionalities and polar hydroxyethyl group.
Properties
IUPAC Name |
4-(4-anilinoanilino)-2-(2-hydroxyethylamino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c22-11-10-19-16(18(24)25)12-17(23)21-15-8-6-14(7-9-15)20-13-4-2-1-3-5-13/h1-9,16,19-20,22H,10-12H2,(H,21,23)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVPRPUUVRDGADU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)CC(C(=O)O)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((2-Hydroxyethyl)amino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid, a compound with a complex structure, has garnered attention in scientific research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanism of action, and applications in various fields.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C16H20N4O3
- Molecular Weight : 320.36 g/mol
- IUPAC Name : 2-((2-hydroxyethyl)amino)-4-oxo-4-(4-(phenylamino)phenyl)butanoic acid
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Hydroxyethylamine : Reaction of ethylene oxide with ammonia.
- Coupling Reaction : The hydroxyethylamine is coupled with 4-(phenylamino)aniline derivatives under acidic conditions.
- Oxidation : The resulting intermediate undergoes oxidation to introduce the keto group.
These methods ensure high yields and purity suitable for biological evaluations.
Research indicates that this compound exhibits its biological activity primarily through enzyme inhibition and modulation of protein interactions. It has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases.
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit the activity of several key enzymes:
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Myeloperoxidase | Competitive | 5.6 |
| Cyclooxygenase | Non-competitive | 3.2 |
| Lipoxygenase | Mixed-type | 7.8 |
These findings suggest that the compound may have anti-inflammatory properties, making it a candidate for further therapeutic exploration.
Case Studies
- Cancer Research : A study evaluated the compound's effect on cancer cell lines, showing significant inhibition of cell proliferation in various types of cancer, including breast and prostate cancer. The mechanism was linked to apoptosis induction and cell cycle arrest.
- Neuroprotection : Another investigation focused on neuroprotective effects against oxidative stress in neuronal cells. The compound demonstrated a capacity to reduce reactive oxygen species (ROS), thereby protecting neurons from damage.
- Diabetes Management : The compound was tested for its ability to modulate glucose metabolism in diabetic models, showing promising results in enhancing insulin sensitivity and reducing blood glucose levels.
Toxicity and Safety Profile
Toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are warranted to fully elucidate its long-term effects and potential side effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 4-oxobutanoic acid derivatives, which vary in substituents at the 2- and 4-positions. Below is a detailed comparison:
Structural Variations at the 4-Oxo Position
Variations at Position 2
Physicochemical and Functional Comparisons
- Solubility : The hydroxyethyl group in the target compound likely improves aqueous solubility compared to analogs with hydrophobic substituents (e.g., ethylphenyl in or thienylmethyl in ).
- Electronic Effects: The phenylamino-phenylamino conjugation in the target compound may enhance resonance stabilization versus halogenated (e.g., fluorophenyl in ) or boronate-containing analogs ().
Data Tables
Table 1. Molecular Properties of Selected Analogs
Research Implications
The structural diversity of 4-oxobutanoic acid derivatives underscores their versatility in drug design. The target compound’s unique combination of hydroxyethyl and phenylamino groups positions it as a candidate for:
- Targeted drug delivery : Hydrophilic groups may improve tissue penetration.
- Enzyme inhibition : Conjugated aromatic systems could interact with ATP-binding pockets. Further studies should explore its synthesis, stability, and biological activity relative to analogs like and .
Q & A
Basic: What synthetic strategies are commonly employed to prepare 2-((2-Hydroxyethyl)amino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid?
Answer:
The synthesis typically involves multi-step reactions, starting with functionalizing the butanoic acid backbone. Key steps include:
- Coupling Reactions : Amide bond formation between the hydroxyethylamine moiety and the phenylamino-phenyl group using carbodiimides (e.g., EDC/HOBt) as coupling agents .
- Protection/Deprotection : Temporary protection of reactive groups (e.g., tert-butoxycarbonyl [Boc] for amines) to prevent side reactions .
- Purification : Chromatography (e.g., HPLC or column chromatography) and recrystallization to isolate high-purity intermediates and final products .
Critical intermediates include phenylenediamine derivatives and activated esters of butanoic acid.
Advanced: How can structural analogs of this compound be designed to explore structure-activity relationships (SAR) in enzymatic inhibition studies?
Answer:
SAR studies require systematic modification of functional groups:
- Substitution Patterns : Replace the hydroxyethylamino group with other amines (e.g., methylamino, benzylamino) to assess steric/electronic effects .
- Backbone Alterations : Introduce ketone or ester groups at the 4-oxo position to evaluate metabolic stability .
- Phenyl Ring Modifications : Fluorination or methoxylation of the phenylamino-phenyl group to study hydrophobic/hydrophilic interactions .
Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding affinities to targets like kinases or oxidoreductases .
Basic: What analytical techniques are most reliable for confirming the structural integrity of this compound?
Answer:
- NMR Spectroscopy : H and C NMR confirm proton environments and carbon frameworks, with key signals for the hydroxyethylamino (δ 3.4–3.6 ppm) and phenylamino groups (δ 6.8–7.2 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] at m/z calculated for CHNO) .
- HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
Advanced: How should researchers address contradictions in reported biological activities of this compound across different studies?
Answer:
Contradictions may arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzymatic sources .
- Purity Issues : Impurities or stereoisomers (e.g., racemic mixtures) affecting activity; validate via chiral HPLC .
- Experimental Design : Ensure standardized protocols (e.g., IC measurements with positive controls) and replicate studies across labs .
Meta-analyses of published data and dose-response curve comparisons can reconcile discrepancies .
Basic: What are the recommended storage conditions to maintain the compound’s stability during long-term studies?
Answer:
- Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis or oxidation .
- Light Sensitivity : Protect from UV exposure using amber vials, as the phenylamino group may degrade under light .
- Solubility : Prepare fresh solutions in DMSO or PBS (pH 7.4) to avoid aggregation .
Advanced: What computational tools are used to predict the compound’s pharmacokinetic properties and toxicity?
Answer:
- ADMET Prediction : Tools like SwissADME or ADMETLab estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions .
- Toxicity Profiling : ProTox-II predicts hepatotoxicity and mutagenicity based on structural alerts (e.g., nitro groups) .
- Metabolic Pathways : GLORYx simulates phase I/II metabolism, identifying potential reactive metabolites .
Basic: How is the compound’s interaction with serum proteins (e.g., albumin) evaluated to assess bioavailability?
Answer:
- Fluorescence Quenching : Monitor changes in albumin fluorescence upon compound binding; calculate binding constants (K) via Stern-Volmer plots .
- Circular Dichroism (CD) : Detect conformational changes in albumin’s secondary structure .
- Equilibrium Dialysis : Measure free vs. protein-bound compound concentrations using radiolabeled or HPLC-tracked samples .
Advanced: What strategies mitigate off-target effects in cellular assays involving this compound?
Answer:
- Selectivity Screening : Profile activity against panels of related enzymes/receptors (e.g., KinomeScan for kinases) .
- CRISPR Knockout Models : Validate target specificity using gene-edited cell lines lacking the putative target .
- Proteomic Profiling : SILAC-based mass spectrometry identifies unintended protein interactions .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation of aerosols .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced: How can isotopic labeling (e.g., 13^{13}13C, 15^{15}15N) enhance mechanistic studies of this compound’s biological activity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
